molecular formula C10H10N2O B595789 2-(5-Oxazolyl)benzylamine CAS No. 1261268-75-0

2-(5-Oxazolyl)benzylamine

Cat. No.: B595789
CAS No.: 1261268-75-0
M. Wt: 174.203
InChI Key: ZVSLZBWEFWOQCD-UHFFFAOYSA-N
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Description

2-(5-Oxazolyl)benzylamine is a heterocyclic compound that contains both an oxazole ring and a benzylamine moiety The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxazolyl)benzylamine typically involves the formation of the oxazole ring followed by the introduction of the benzylamine group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminophenol with benzylamine in the presence of a dehydrating agent can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. Magnetic nanocatalysts have been explored for their stability and ease of separation from the reaction mixture . These catalysts can be used to facilitate the cyclization process and improve the overall production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxazolyl)benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the benzylamine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzylamine moiety or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(5-Oxazolyl)benzylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Oxazolyl)benzylamine involves its interaction with various molecular targets. The oxazole ring can participate in non-covalent interactions with enzymes and receptors, influencing their activity. The benzylamine group can further enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Oxazolyl)benzylamine
  • 2-(5-Thiazolyl)benzylamine
  • 2-(5-Imidazolyl)benzylamine

Uniqueness

2-(5-Oxazolyl)benzylamine is unique due to the presence of both the oxazole ring and the benzylamine moiety, which confer distinct chemical and biological properties. The oxazole ring provides a versatile scaffold for interactions with biological targets, while the benzylamine group enhances solubility and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[2-(1,3-oxazol-5-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-5-8-3-1-2-4-9(8)10-6-12-7-13-10/h1-4,6-7H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSLZBWEFWOQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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